molecular formula C8H6O7 B12896748 Dihydroxymaleic anhydride diacetate CAS No. 132-79-6

Dihydroxymaleic anhydride diacetate

Cat. No.: B12896748
CAS No.: 132-79-6
M. Wt: 214.13 g/mol
InChI Key: HJRDEQUJLQKDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-acetyloxy-2,5-dioxofuran-3-yl) acetate is a chemical compound with the molecular formula C8H6O7 It is characterized by its unique structure, which includes an acetyloxy group and a dioxofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate typically involves the esterification of (2,5-dioxofuran-3-yl) acetic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield (2,5-dioxofuran-3-yl) acetic acid and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Lithium aluminum hydride, dry ether, low temperatures.

Major Products:

    Hydrolysis: (2,5-dioxofuran-3-yl) acetic acid, acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

(4-acetyloxy-2,5-dioxofuran-3-yl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The dioxofuran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    (2,5-dioxofuran-3-yl) acetic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    (4-hydroxy-2,5-dioxofuran-3-yl) acetate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and biological activity.

    (4-methoxy-2,5-dioxofuran-3-yl) acetate: Contains a methoxy group, which can influence its chemical and biological properties.

Uniqueness: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate is unique due to the presence of both acetyloxy and dioxofuran groups, which confer specific reactivity and potential biological activities

Properties

CAS No.

132-79-6

Molecular Formula

C8H6O7

Molecular Weight

214.13 g/mol

IUPAC Name

(4-acetyloxy-2,5-dioxofuran-3-yl) acetate

InChI

InChI=1S/C8H6O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h1-2H3

InChI Key

HJRDEQUJLQKDIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)OC1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.